Cas no 1306695-04-4 (3-(5-{ethyl(2-methylpropyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-amine)

1306695-04-4 structure
Nome do Produto:3-(5-{ethyl(2-methylpropyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-amine
N.o CAS:1306695-04-4
MF:C14H22N2S
MW:250.402882099152
MDL:MFCD16222578
CID:5607903
PubChem ID:61743049
3-(5-{ethyl(2-methylpropyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Thiophenemethanamine, 4-(3-amino-1-propyn-1-yl)-N-ethyl-N-(2-methylpropyl)-
- EN300-844620
- 1306695-04-4
- 3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine
- 3-(5-{[ethyl(2-methylpropyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-amine
- CS-0285620
- AKOS011013236
- 3-(5-{ethyl(2-methylpropyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-amine
-
- MDL: MFCD16222578
- Inchi: 1S/C14H22N2S/c1-4-16(9-12(2)3)10-14-8-13(11-17-14)6-5-7-15/h8,11-12H,4,7,9-10,15H2,1-3H3
- Chave InChI: XCRDYYWXNFCNRA-UHFFFAOYSA-N
- SMILES: C1(CN(CC)CC(C)C)SC=C(C#CCN)C=1
Propriedades Computadas
- Massa Exacta: 250.15036988g/mol
- Massa monoisotópica: 250.15036988g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 6
- Complexidade: 276
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 57.5Ų
- XLogP3: 2.4
Propriedades Experimentais
- Densidade: 1.05±0.1 g/cm3(Predicted)
- Ponto de ebulição: 347.9±42.0 °C(Predicted)
- pka: 7.94±0.50(Predicted)
3-(5-{ethyl(2-methylpropyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-amine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-844620-0.25g |
3-(5-{[ethyl(2-methylpropyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-amine |
1306695-04-4 | 95.0% | 0.25g |
$1170.0 | 2025-02-21 | |
Enamine | EN300-844620-10.0g |
3-(5-{[ethyl(2-methylpropyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-amine |
1306695-04-4 | 95.0% | 10.0g |
$5467.0 | 2025-02-21 | |
Enamine | EN300-844620-1g |
3-(5-{[ethyl(2-methylpropyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-amine |
1306695-04-4 | 1g |
$1272.0 | 2023-09-02 | ||
Enamine | EN300-844620-5g |
3-(5-{[ethyl(2-methylpropyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-amine |
1306695-04-4 | 5g |
$3687.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1356290-50mg |
3-(5-((Ethyl(isobutyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine |
1306695-04-4 | 98% | 50mg |
¥27216.00 | 2024-08-09 | |
Enamine | EN300-844620-10g |
3-(5-{[ethyl(2-methylpropyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-amine |
1306695-04-4 | 10g |
$5467.0 | 2023-09-02 | ||
Enamine | EN300-844620-0.05g |
3-(5-{[ethyl(2-methylpropyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-amine |
1306695-04-4 | 95.0% | 0.05g |
$1068.0 | 2025-02-21 | |
Enamine | EN300-844620-5.0g |
3-(5-{[ethyl(2-methylpropyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-amine |
1306695-04-4 | 95.0% | 5.0g |
$3687.0 | 2025-02-21 | |
Enamine | EN300-844620-0.5g |
3-(5-{[ethyl(2-methylpropyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-amine |
1306695-04-4 | 95.0% | 0.5g |
$1221.0 | 2025-02-21 | |
Enamine | EN300-844620-1.0g |
3-(5-{[ethyl(2-methylpropyl)amino]methyl}thiophen-3-yl)prop-2-yn-1-amine |
1306695-04-4 | 95.0% | 1.0g |
$1272.0 | 2025-02-21 |
3-(5-{ethyl(2-methylpropyl)aminomethyl}thiophen-3-yl)prop-2-yn-1-amine Literatura Relacionada
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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